molecular formula C21H21NO5S B11649493 Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11649493
M. Wt: 399.5 g/mol
InChI Key: SMNKTCOQJWBYKJ-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing in an alcohol solvent such as ethanol or isopropanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with calcium channels in biological systems. By blocking these channels, it can prevent the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.

Properties

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21NO5S/c1-25-16-6-4-14(5-7-16)10-22-11-17(20(23)26-2)19(15-8-9-28-13-15)18(12-22)21(24)27-3/h4-9,11-13,19H,10H2,1-3H3

InChI Key

SMNKTCOQJWBYKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CSC=C3)C(=O)OC

Origin of Product

United States

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